Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate
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Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate is an organic compound with a complex structure that includes an ethoxyphenyl group, a propanoylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes an alkylation reaction with ethyl bromide in the presence of a base such as potassium carbonate to form ethyl 4-ethoxyphenyl ether.
Amidation: The ethyl 4-ethoxyphenyl ether is then reacted with propanoyl chloride in the presence of a base like pyridine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions can replace the ethoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydroxy derivatives.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate depends on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, altering their activity. The ester and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)-3-(propanoylamino)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-(4-ethoxyphenyl)-3-(acetylamino)propanoate: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
The presence of the ethoxy group and the propanoylamino group in this compound provides unique chemical properties, such as specific reactivity patterns and binding interactions, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate |
InChI |
InChI=1S/C16H23NO4/c1-4-15(18)17-14(11-16(19)21-6-3)12-7-9-13(10-8-12)20-5-2/h7-10,14H,4-6,11H2,1-3H3,(H,17,18) |
InChI Key |
JKGURKUOOVDKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(CC(=O)OCC)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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